4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Description

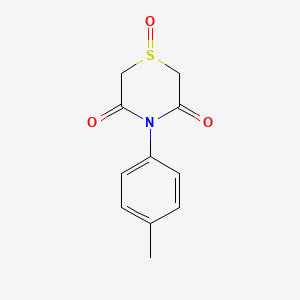

4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione is a thiazinane-derived trione characterized by a 4-methylphenyl substituent at the 4-position of the heterocyclic core.

Properties

IUPAC Name |

4-(4-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-8-2-4-9(5-3-8)12-10(13)6-16(15)7-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWYZSLGDKUJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CS(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide), organic solvents like dichloromethane.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers.

Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazine derivatives often possess antimicrobial properties. 4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has been evaluated for its efficacy against various bacterial strains. Preliminary studies show promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development.

Anti-inflammatory Properties

Thiazine derivatives are known to exhibit anti-inflammatory effects. Investigations into the pharmacological profile of this compound have shown that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. It can be incorporated into polyurethanes and other polymeric materials to enhance mechanical properties and thermal stability. Research has demonstrated that adding this thiazine derivative can improve the tensile strength and elasticity of resulting materials.

Nanotechnology

In nanotechnology applications, this compound has been explored for its potential use in creating nanocomposites. These composites can exhibit enhanced electrical conductivity and thermal properties, making them suitable for electronic applications.

Agricultural Chemistry

Pesticidal Activity

Studies have suggested that thiazine derivatives may possess pesticidal properties. This compound has been tested for its effectiveness against common agricultural pests, showing significant insecticidal activity. Its application could lead to the development of new agrochemicals that are less harmful to non-target species compared to conventional pesticides.

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Initial findings indicate that it may promote root development and enhance nutrient uptake in certain crops, potentially increasing agricultural yield.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antimicrobial Efficacy of Thiazine Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |

| "Polymer Enhancement using Thiazine Compounds" | Materials Science | Improved mechanical properties in polyurethane composites with added thiazine derivative. |

| "Insecticidal Properties of Thiazine Derivatives" | Agricultural Chemistry | Showed effective control over pest populations with minimal environmental impact. |

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position significantly influences properties such as solubility, thermal stability, and reactivity. Key analogs include:

Key Observations :

- Electron-Donating vs. Methoxy groups (e.g., ) balance solubility and lipophilicity.

- Thermal Stability : The triazinane trione analog in (1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione) exhibits a high melting point (530–531 K), suggesting that aromatic substituents enhance thermal stability .

Biological Activity

Chemical Identity and Structure

4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, with the CAS number 338421-03-7, is an organic compound featuring a thiazinane ring structure. Its molecular formula is and it has a molecular weight of approximately 237.27 g/mol. The compound is characterized by the presence of a methylphenyl group that contributes to its unique chemical properties and potential biological activities .

| Property | Value |

|---|---|

| Boiling Point | 618.0 ± 54.0 °C (Predicted) |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) |

| pKa | -0.32 ± 0.20 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, which can trigger various biochemical pathways .

Pharmacological Studies

Research indicates that compounds with similar thiazinane structures exhibit diverse biological activities, including:

- Anticancer Activity : Some studies have shown that thiazinane derivatives can inhibit the proliferation of cancer cells. For instance, compounds related to thiazinane have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and other malignancies .

- Antimicrobial Properties : Certain thiazinane derivatives have been noted for their antifungal and antibacterial activities, suggesting potential therapeutic applications in treating infections .

Case Studies

- Anticancer Effects : A study investigated the anticancer effects of various thiazinane derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against cancer cell lines such as MCF-7 and A549 (lung carcinoma), with mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Activity : Another research highlighted the antimicrobial efficacy of thiazinane compounds against various bacterial strains. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentration (MIC) and found promising results indicating potential use in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Methyl-4-(2-methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione | C12H13N2O3S | Moderate anticancer effects |

| 4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione | C13H12Cl2N2O3S | Antimicrobial properties |

The uniqueness of this compound lies in its specific structural features that may confer distinct biological activities compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition-cyclization using lithium amide bases (e.g., lithium dibenzylamide) in diethyl ether. Key steps include:

-

Rapid addition of 4-methylphenyl isothiocyanate to the base.

-

Immediate precipitation of the product, followed by recrystallization from acetone to achieve >90% yield .

-

Optimization Tips :

-

Control reaction temperature to avoid side reactions (e.g., thiourea formation).

-

Use stoichiometric excess of isothiocyanate to drive cyclization.

Synthesis Parameters Conditions Reference Catalyst Lithium dibenzylamide Solvent Diethyl ether Recrystallization Solvent Acetone Yield 90%

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve crystal packing and confirm the thiazinane ring conformation. Collect data at 200 K to minimize thermal motion artifacts. Key metrics:

- R factor : ≤0.044 (indicative of high data quality) .

- Mean bond length deviation : ≤0.005 Å for C–C bonds .

- Complementary Techniques :

- FT-IR : Confirm carbonyl (C=O) and thiocarbonyl (C=S) stretches (expected ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively).

- NMR : Use DEPT to distinguish quaternary carbons in the aromatic and trione moieties.

Q. How can solubility and stability be assessed for this compound in different solvents?

- Methodological Answer :

- Solubility Screening : Perform gradient solubility tests in polar (e.g., DMSO, acetone) and non-polar solvents (e.g., hexane). Monitor via UV-Vis at λmax ~270 nm (aromatic absorption).

- Stability Studies :

- Conduct accelerated degradation tests under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C for 48 hrs).

- Analyze decomposition products via HPLC-MS.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Multi-Technique Validation :

Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic experimental data (e.g., Arrhenius plots).

Use in situ FT-IR or Raman spectroscopy to detect transient intermediates.

- Case Example : If computational models underestimate electrophilic reactivity, re-evaluate solvent effects or dispersion corrections in DFT settings .

Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?

- Methodological Answer :

- Follow frameworks like Project INCHEMBIOL :

- Phase 1 (Abiotic) : Assess hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) and varying pH.

- Phase 2 (Biotic) : Use microcosm models to study biodegradation by soil microbiota (e.g., LC-MS/MS quantification of metabolites).

- Key Parameters :

- Bioaccumulation Potential : Calculate log via shake-flask method.

- Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀).

Q. What experimental and computational approaches are effective for studying tautomerism in the thiazinane-trione system?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence experiments) to identify tautomeric equilibria.

- X-ray Charge Density Analysis : Map electron density to confirm enol-keto or thione-thiol tautomer preferences .

- Computational Support : Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze bond critical points in tautomeric forms.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths vs. DFT-optimized geometries)?

- Methodological Answer :

- Error Source Identification :

Compare thermal ellipsoid magnitudes in SCXRD data—high displacement may indicate disorder .

Re-optimize DFT geometries with solvent corrections (e.g., PCM model for acetone).

- Resolution Workflow :

- Re-measure SCXRD data at lower temperatures (e.g., 100 K) to reduce thermal motion .

- Validate with neutron diffraction if H-atom positions are critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.